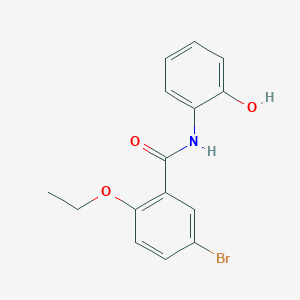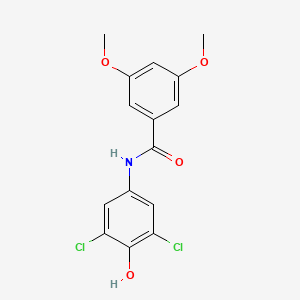![molecular formula C21H18N2O3 B4410541 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate
Overview
Description
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate, also known as APCPA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme adenylate cyclase, which plays a critical role in the production of cyclic AMP (cAMP) in cells.
Mechanism of Action
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate exerts its inhibitory effects on adenylate cyclase by binding to the active site of the enzyme. This prevents the conversion of ATP to cAMP, which leads to a decrease in cAMP levels in cells. The reduction in cAMP levels can have a variety of downstream effects on cellular signaling pathways, depending on the specific cell type and physiological context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific cell type and physiological context being studied. In general, this compound has been shown to modulate a variety of signaling pathways that are regulated by cAMP, including neurotransmitter release, insulin secretion, and immune cell function. This compound has also been shown to have anti-inflammatory effects in certain contexts, although the underlying mechanisms are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate for lab experiments is its potency and specificity as an inhibitor of adenylate cyclase. This makes it a valuable tool for studying cAMP signaling pathways in cells. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and experimental design to avoid off-target effects.
Future Directions
There are many potential future directions for research on 2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate and its role in cellular signaling pathways. One area of interest is the development of more potent and selective inhibitors of adenylate cyclase that could be used to further elucidate the role of cAMP in various physiological processes. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, this compound could be used in combination with other inhibitors or activators of cAMP signaling pathways to investigate the complex interactions between these pathways in cells.
Scientific Research Applications
2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of adenylate cyclase, which makes it a valuable tool for studying cAMP signaling pathways in cells. This compound has also been used to investigate the role of cAMP in various physiological processes, including neurotransmitter release, insulin secretion, and immune cell function.
properties
IUPAC Name |
[2-[(4-anilinophenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(24)26-20-10-6-5-9-19(20)21(25)23-18-13-11-17(12-14-18)22-16-7-3-2-4-8-16/h2-14,22H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGOHNUFJMAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
![1-{3-[(4-methylphenyl)thio]propyl}-1H-imidazole hydrochloride](/img/structure/B4410464.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![3-[benzyl(methyl)amino]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4410467.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)
![1-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410483.png)


![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)


![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4410551.png)